lithium(1+) 1-methyl-1H-1,3-benzodiazole-2-carboxylate
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Overview
Description
Lithium(1+) 1-methyl-1H-1,3-benzodiazole-2-carboxylate is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused with an imidazole ring
Preparation Methods
The synthesis of lithium(1+) 1-methyl-1H-1,3-benzodiazole-2-carboxylate typically involves the reaction of 1-methyl-1H-1,3-benzodiazole-2-carboxylic acid with lithium hydroxide. The reaction is carried out in an appropriate solvent, such as water or an alcohol, under controlled temperature and pH conditions. The product is then isolated and purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Lithium(1+) 1-methyl-1H-1,3-benzodiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Lithium(1+) 1-methyl-1H-1,3-benzodiazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of lithium(1+) 1-methyl-1H-1,3-benzodiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Lithium(1+) 1-methyl-1H-1,3-benzodiazole-2-carboxylate can be compared with other benzimidazole derivatives, such as:
Lithium(1+) ion 4-bromo-1-methyl-1H-1,3-benzodiazole-2-carboxylate: This compound has a bromine atom at the 4-position, which can influence its reactivity and biological activity.
Lithium(1+) ion 1-ethyl-1H-1,3-benzodiazole-2-carboxylate: The presence of an ethyl group instead of a methyl group can affect the compound’s properties and applications.
This compound is unique due to its specific structure and the presence of the lithium ion, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C9H7LiN2O2 |
---|---|
Molecular Weight |
182.1 g/mol |
IUPAC Name |
lithium;1-methylbenzimidazole-2-carboxylate |
InChI |
InChI=1S/C9H8N2O2.Li/c1-11-7-5-3-2-4-6(7)10-8(11)9(12)13;/h2-5H,1H3,(H,12,13);/q;+1/p-1 |
InChI Key |
LTZLKOWAFLUUBI-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CN1C2=CC=CC=C2N=C1C(=O)[O-] |
Origin of Product |
United States |
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